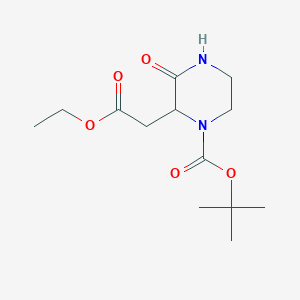
3-Boc-aminobutyronitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-aminobutyronitrile, also known as tert-butyl N-(1-cyanopropan-2-yl)carbamate, is a chemical compound with the molecular formula C9H16N2O2 . It is used in various chemical reactions, particularly in the protection of amines .
Synthesis Analysis
The synthesis of 3-Boc-aminobutyronitrile involves the use of a base and the anhydride Boc2O . A study has shown that the nitrile hydrolyzing Rhodococcus erythropolis bacterium SET1 can be used with the substrate 3-hydroxybutyronitrile under specific conditions .Molecular Structure Analysis
The 3-Boc-aminobutyronitrile molecule contains a total of 28 bonds. There are 12 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 1 (thio-) carbamate (aliphatic), and 1 nitrile (aliphatic) .Aplicaciones Científicas De Investigación
BOC Protection of Amines
3-Boc-aminobutyronitrile is used in the BOC protection of amines. This process is crucial in the synthesis of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The BOC protection is an eco-friendly route that can be carried out in catalyst and solvent-free media under mild reaction conditions .
Green Chemistry
The use of 3-Boc-aminobutyronitrile aligns with the principles of green chemistry or sustainable technology. This is because the BOC protection process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
Synthesis of Biologically Active Molecules
The nitrogen-containing carbamate or BOC amine compounds, which include 3-Boc-aminobutyronitrile, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
Sensing Applications
Boronic acids, which can be derived from 3-Boc-aminobutyronitrile, are used in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .
Interactions with Diols and Strong Lewis Bases
The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
Therapeutics and Separation Technologies
Boronic acids, derived from 3-Boc-aminobutyronitrile, are used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Mecanismo De Acción
Target of Action
3-Boc-aminobutyronitrile is a chemical compound with the molecular formula C9H16N2O2 It’s known that amines often play a crucial role in biochemical reactions, serving as a base, a nucleophile, or a ligand .
Mode of Action
It’s known that the boc group (tert-butyloxycarbonyl) is often used in organic synthesis to protect amines . The Boc group can be added to the amine under mild conditions and later removed under acidic conditions . This suggests that 3-Boc-aminobutyronitrile might interact with its targets by releasing the protected amine under certain conditions, which can then participate in further biochemical reactions.
Biochemical Pathways
Amines are involved in a wide range of biochemical pathways, including protein synthesis, neurotransmitter metabolism, and lipid metabolism . The released amine from 3-Boc-aminobutyronitrile could potentially participate in these or other pathways, depending on the specific context and environment.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the bioavailability of a compound
Action Environment
The action, efficacy, and stability of 3-Boc-aminobutyronitrile are likely to be influenced by various environmental factors. For instance, the pH of the environment could influence the release of the protected amine . Additionally, factors such as temperature, presence of other molecules, and cellular context could also influence the compound’s action.
Propiedades
IUPAC Name |
tert-butyl N-(1-cyanopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUMTAGYVCAZRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-aminobutyronitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

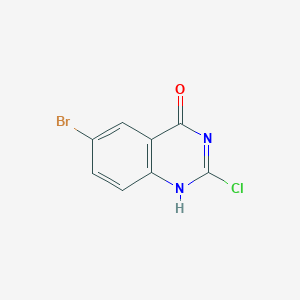
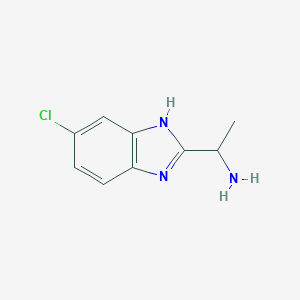
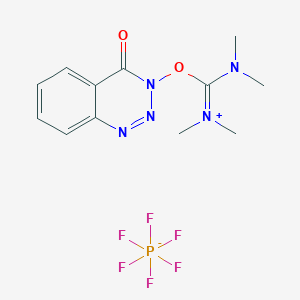

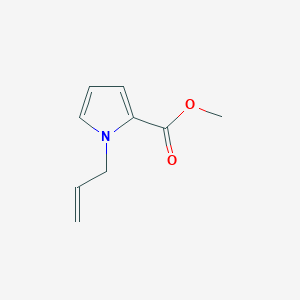
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
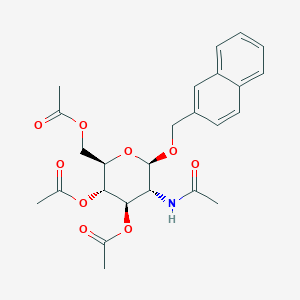
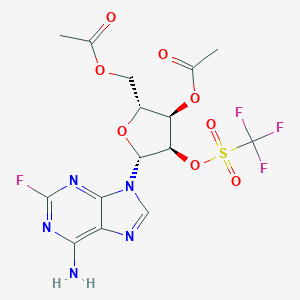
![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)



![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
